Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include adamantane carboxylic acid, 2-chlorophenyl isocyanate, and methyl thiophene carboxylate. The reactions may involve:
Amidation: Formation of the amide bond between adamantane carboxylic acid and 2-chlorophenyl isocyanate.
Esterification: Formation of the ester bond between the thiophene carboxylic acid and methanol.
Coupling Reactions: Combining the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(adamantane-1-carboxamido)-5-((2-bromophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Methyl 2-(adamantane-1-carboxamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness
Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is unique due to the presence of the adamantane and thiophene moieties, which may confer specific biological activities and chemical properties. The chlorophenyl group may also contribute to its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C25H27ClN2O4S |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H27ClN2O4S/c1-13-19(23(30)32-2)22(33-20(13)21(29)27-18-6-4-3-5-17(18)26)28-24(31)25-10-14-7-15(11-25)9-16(8-14)12-25/h3-6,14-16H,7-12H2,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
JGNTXIIFKPONCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5Cl |
Origin of Product |
United States |
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